![molecular formula C8H14N2O B1426837 1-Metil-3-[(prop-2-en-1-il)amino]pirrolidin-2-ona CAS No. 1343805-37-7](/img/structure/B1426837.png)
1-Metil-3-[(prop-2-en-1-il)amino]pirrolidin-2-ona
Descripción general
Descripción
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one is a heterocyclic organic compound It features a pyrrolidinone ring substituted with a methyl group at the first position and a prop-2-en-1-ylamino group at the third position
Aplicaciones Científicas De Investigación
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The lipophilicity and rate of degradation of similar compounds have been found to correlate with their activity in biological assays .
Result of Action
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with prop-2-en-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,4-di(propen-2-yl)cyclohexane: Similar in structure but with a cyclohexane ring instead of a pyrrolidinone ring.
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidine: Similar but lacks the carbonyl group in the pyrrolidinone ring.
Uniqueness
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a carbonyl group in the pyrrolidinone ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
IUPAC Name |
1-methyl-3-(prop-2-enylamino)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-5-9-7-4-6-10(2)8(7)11/h3,7,9H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLQRIRFPZWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


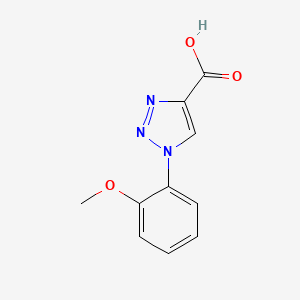
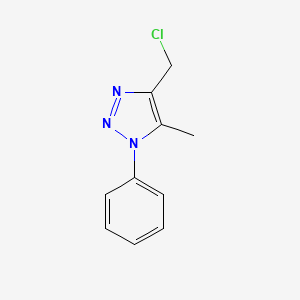
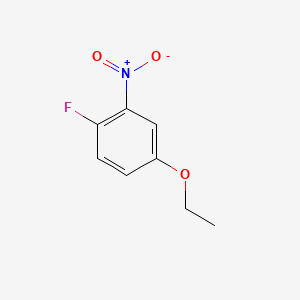

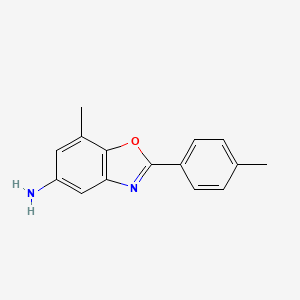
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426766.png)



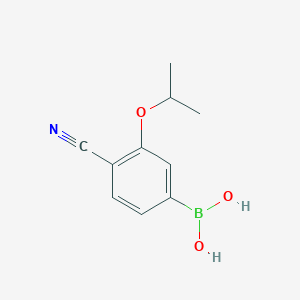
![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)

![(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426776.png)
